molecular formula C9H9BrN2O2 B1429918 Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate CAS No. 1250443-89-0

Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate

Cat. No.: B1429918
CAS No.: 1250443-89-0
M. Wt: 257.08 g/mol
InChI Key: UNTJFTYLMTYCGQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate: is a chemical compound with the molecular formula C9H9BrN2O2. It is a brominated pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3—substituted with a bromine atom and a cyclopropyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-cyclopropylpyrimidine-4-carboxylate as the starting material.

  • Halogenation: The compound undergoes bromination, where a bromine atom is introduced at the 5-position of the pyrimidine ring.

  • Methylation: The final step involves methylation, where a methyl group is added to the carboxylate group to form the final product.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using similar steps as described above but optimized for higher yields and efficiency. The process is typically carried out in controlled environments to ensure purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides and other substituted pyrimidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand the interactions and functions of pyrimidine derivatives in biological systems. Medicine: Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate is used in the development of pharmaceuticals, particularly in the design of antiviral and anticancer drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-cyclopropylpyrimidine-4-carboxylate

  • Methyl 5-iodo-2-cyclopropylpyrimidine-4-carboxylate

  • Methyl 5-fluoro-2-cyclopropylpyrimidine-4-carboxylate

Uniqueness: Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts different chemical properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogens may not be as effective.

Properties

IUPAC Name

methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-14-9(13)7-6(10)4-11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJFTYLMTYCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857179
Record name Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250443-89-0
Record name Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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